Thioinosine
Overview
Description
Thioinosine is a sulfhydryl analog of inosine, notable for its potential antineoplastic and immunosuppressive properties. It plays a role in disrupting de novo purine synthesis, which is crucial for DNA replication, thereby inhibiting DNA synthesis, blocking cellular proliferation, and inducing apoptosis (Definitions, 2020).
Synthesis Analysis
The synthesis of Thioinosine has been approached through various methods. A notable synthesis method for 2′-Deoxy-3′-Thioinosine and its S-phosphorothioamidite involves several steps starting from commercially available 2′-deoxyinosine. Key steps include sequential configuration inversions through oxidation/reduction and SN2 reactions, leading to high yields of the target compound. This method highlights the efficiency of synthesis with brief reaction steps, high overall yield, and regioselectivity (Luo, Cheng, Wang, & Bao, 2012).
Molecular Structure Analysis
Thioinosine's molecular structure is characterized by the presence of a sulfur atom, replacing the oxygen in the inosine molecule. This substitution significantly alters its biological activity, making it an interesting compound for scientific research. However, specific details on the molecular structure analysis of Thioinosine in the provided papers are limited, focusing more on synthesis and applications.
Chemical Reactions and Properties
The chemical properties of Thioinosine allow it to interfere with purine synthesis, affecting nucleotide pools necessary for DNA replication. Studies on the synthesis and properties of chemically coupled poly(thiophene) and thiopurine nucleosides from adenosine and guanosine derivatives highlight the versatility of sulfur-containing compounds in modifying chemical reactions and properties, although these studies are not directly on Thioinosine but on related sulfur-containing compounds (Kobayashi et al., 1984); (Miura & Ueda, 1975).
Physical Properties Analysis
The physical properties of Thioinosine, such as solubility, melting point, and stability, are critical for its handling and application in research. While specific data on these properties were not detailed in the searched papers, such properties are typically determined through empirical studies and are crucial for the practical use of Thioinosine in scientific experiments.
Chemical Properties Analysis
The chemical properties of Thioinosine, including its reactivity with other compounds and stability under various conditions, are fundamental to its biological effects. The ability of Thioinosine to inhibit DNA synthesis and induce apoptosis is a direct consequence of its chemical properties, particularly its interaction with the purine synthesis pathway (Definitions, 2020).
Scientific Research Applications
Application in Inflammatory Bowel Disease (IBD)
- Summary of Application: Thiopurines, which include Thioinosine, are well-established maintenance treatments for a wide range of diseases such as IBD . They have been used to control inflammation in the gut and maintain remission.
- Methods of Application: The use of controlled-release formulations for thiopurines has been clinically tested and shown promising outcomes in IBD . These formulations are designed to deliver the drug over an extended period, reducing the frequency of administration and potentially improving patient compliance.
- Results or Outcomes: The latest developments in nano-formulations for thiopurines have shown encouraging pre-clinical results, but further research and development are needed .
Application in Transplantation
- Summary of Application: Thiopurines have been used as anti-rejection drugs in transplant patients . They suppress the immune response, preventing the body from rejecting the transplanted organ.
- Results or Outcomes: Long-term use of thiopurines in transplant patients has been associated with a significantly increased risk of various types of cancer . Therefore, the benefits of preventing organ rejection need to be weighed against these potential risks.
Application in Systemic Lupus Erythematosus (SLE)
- Summary of Application: Thiopurines are used in the treatment of SLE, a chronic autoimmune disease that can affect various parts of the body .
- Results or Outcomes: Thiopurines have been shown to be effective in controlling the symptoms of SLE, but their use can be limited due to potential side effects such as myelotoxicity and hepatotoxicity .
Application as Tyrosinase Inhibitors
- Summary of Application: Thiopurine drugs have been repositioned as new tyrosinase inhibitors . Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives color to our skin, hair, and eyes.
- Results or Outcomes: The study found that thioguanine, a thiopurine drug, reduced the melanin content by 57% without apparent cytotoxicity .
Application in Acute Lymphoblastic Leukemia (ALL)
- Summary of Application: Thiopurines, including Thioinosine, are extensively used in clinical practice in children with acute lymphoblastic leukemia (ALL) .
- Results or Outcomes: While these drugs have been effective in treating ALL, their use can be limited due to common adverse effects caused by myelosuppression and hepatotoxicity .
Application in Drug Delivery Systems
- Summary of Application: Thiopurines have been used in the development of novel drug delivery strategies . These strategies aim to enhance the target-based treatment of thiopurines, combined with pharmacogenetic testing .
- Methods of Application: Controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes . Latest developments in nano-formulations for thiopurines have shown encouraging pre-clinical results .
- Results or Outcomes: These novel drug delivery strategies have the potential to reduce off-target effects such as myelotoxicity and hepatotoxicity, thus enhancing the effectiveness of thiopurines .
Safety And Hazards
Thioinosine is known to interfere with de novo purine synthesis and perturb the pool of nucleotides necessary for DNA replication . This can inhibit DNA synthesis, block cellular proliferation, and induce apoptosis . Therefore, handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioinosine | |
CAS RN |
574-25-4, 4988-64-1 | |
Record name | 6-Thioinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioinosine [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-thioinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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